molecular formula C14H15N5O2S2 B2866730 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide CAS No. 1286712-79-5

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2866730
CAS No.: 1286712-79-5
M. Wt: 349.43
InChI Key: GVDCNRIBVBRHRJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a sulfanyl group at position 6 and a 4-methylbenzenesulfonamide moiety linked via an ethyl chain. Its structure combines a heterocyclic scaffold with a sulfonamide group, which is often associated with biological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-methyl-N-[2-(6-sulfanylidene-5H-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-10-2-4-11(5-3-10)23(20,21)15-9-8-13-17-16-12-6-7-14(22)18-19(12)13/h2-7,15H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDCNRIBVBRHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-amino-3-mercapto-1,2,4-triazole with an appropriate α-bromoketone under controlled conditions to form the triazolopyridazine ring .

Subsequently, the triazolopyridazine intermediate is reacted with 2-bromoethylamine to introduce the ethylamine side chain. The final step involves the sulfonation of the intermediate with 4-methylbenzenesulfonyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The sulfonamide group can interact with various biological receptors, modulating their activity .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with two sulfonamide derivatives from :

Compound Name Substituent Groups Heterocyclic Core Key Structural Features
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide 6-sulfanyl, ethyl linker, 4-methylbenzene [1,2,4]triazolo[4,3-b]pyridazine Flexible ethyl linker; sulfanyl group enhances potential for hydrogen bonding .
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide 2-thiazolyl, tetrahydro-pyrimidinyl Pyrimidine Rigid pyrimidine-thione core; thiazolyl group may confer metal-binding properties .
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 2-anilinopyridin-3-yl, 4-methylbenzene Pyridine Planar aniline-pyridine system; potential for π-π stacking interactions .

Biological Activity

4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is a complex organic compound with significant biological activity. This compound belongs to the sulfonamide class and features a unique structure that includes a triazolopyridazine core, a sulfanyl group, and a sulfonamide moiety. Its molecular formula is C14H18N4O2S2C_{14}H_{18}N_{4}O_{2}S_{2} and it has garnered interest in medicinal chemistry due to its potential pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the nitrophenyl group enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity and modulating critical biological pathways. Studies have indicated that it may influence cardiovascular functions by affecting perfusion pressure and coronary resistance through interactions with calcium channels and endothelin receptors .

Pharmacological Potentials

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antiviral and Antimicrobial Activities : The compound has shown effectiveness against various pathogens, suggesting potential applications in treating infectious diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate cytotoxic effects against breast cancer cell lines, highlighting its potential as an anticancer agent.
  • Antifungal Properties : Similar compounds within the triazole family have demonstrated antifungal activity, suggesting that this compound may possess similar properties .

Case Studies and Experimental Findings

A study evaluating the biological activity of sulfonamide derivatives used isolated rat heart models to assess changes in perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to control groups. This suggests that modifications in the sulfonamide structure can lead to varying biological effects on cardiovascular systems .

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide)0.001 nM

Comparative Analysis with Similar Compounds

The structural diversity within sulfonamides allows for varied biological activities. A comparison with other compounds reveals notable differences in efficacy based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
4-methoxy-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamideContains a methoxy group instead of a methyl groupExhibits different solubility and biological activity due to methoxy substitution
4-nitro-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamideContains a nitro groupPotentially increased reactivity compared to methyl-substituted analogs
5-chloro-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamideContains a chloro substituentMay exhibit enhanced antimicrobial properties due to electron-withdrawing effects

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